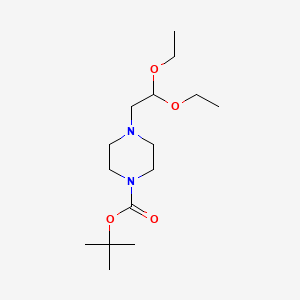
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester (DEEPA) is an organic compound with a wide range of applications in the scientific research field. DEEPA is a versatile compound that can be used in a variety of laboratory experiments and has been studied extensively in the fields of biochemistry, physiology, and pharmacology. DEEPA is a relatively new compound, and its potential for further research and applications is still being explored.
Scientific Research Applications
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester has a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various hormones on the body. This compound has also been used to study the effects of various neurotransmitters on the body, as well as to study the effects of various environmental toxins on the body. Additionally, this compound has been used in the study of the effects of various drugs on the cardiovascular system, as well as to study the effects of various drugs on the immune system.
Mechanism of Action
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester acts as an agonist at the serotonin 5-HT2A receptor, which is a G-protein-coupled receptor that is involved in a variety of physiological processes, including mood, appetite, and sleep. This compound acts as an agonist at the serotonin 5-HT2A receptor by binding to the receptor and activating it, which leads to the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This activation of the serotonin 5-HT2A receptor is thought to be responsible for the various effects of this compound on the body, including its effects on mood, appetite, and sleep.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects on the body. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects, as well as to improve mood, appetite, and sleep. Additionally, this compound has been shown to have neuroprotective effects, as well as to reduce the risk of stroke and other cardiovascular events. Finally, this compound has been shown to have anti-cancer effects, as well as to improve cognitive performance.
Advantages and Limitations for Lab Experiments
The use of 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize, and it is also relatively stable and non-toxic. Additionally, this compound is relatively inexpensive, which makes it an attractive option for laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is not as potent as some other compounds, which can limit its effectiveness in certain experiments. Additionally, this compound can be metabolized by the body, which can limit its effectiveness in certain experiments.
Future Directions
There are a variety of potential future directions for research involving 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester. For example, further research could be conducted to explore the potential of this compound as an antidepressant, anxiolytic, anti-inflammatory, and neuroprotective agent. Additionally, further research could be conducted to explore the potential of this compound as an anti-cancer agent and to explore its potential to improve cognitive performance. Finally, further research could be conducted to explore the potential of this compound as a treatment for stroke and other cardiovascular events.
Synthesis Methods
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester can be synthesized using a variety of methods, including the reaction of 2,2-diethoxyethyl piperazine with tert-butyl bromoacetate. This reaction is performed in the presence of a base such as sodium hydroxide, and the resulting product is a mixture of this compound and tert-butyl piperazine-1-carboxylate. This mixture can then be purified using column chromatography to obtain pure this compound. Another method of synthesizing this compound involves the reaction of 2,2-diethoxyethyl piperazine with tert-butyl chloroacetate. This reaction is also performed in the presence of a base such as potassium carbonate, and the resulting product is a mixture of this compound and tert-butyl piperazine-1-carboxylate. This mixture can then be purified using column chromatography to obtain pure this compound.
properties
IUPAC Name |
tert-butyl 4-(2,2-diethoxyethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-6-19-13(20-7-2)12-16-8-10-17(11-9-16)14(18)21-15(3,4)5/h13H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSRVDURUIGJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCN(CC1)C(=O)OC(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)



![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)



![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)
![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)